molecular formula C11H15BClNO4 B2479516 (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid CAS No. 2377606-03-4

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid

Cat. No.: B2479516
CAS No.: 2377606-03-4
M. Wt: 271.5
InChI Key: YYIDKPOOUZOBBR-UHFFFAOYSA-N
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Description

(3-{[(tert-Butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid (CAS 2377606-03-4) is a high-purity boronic acid derivative engineered for advanced synthetic chemistry and drug discovery applications . This compound integrates two critical functional handles: a boronic acid group ideal for Suzuki-Miyaura cross-coupling reactions and a tert-butoxycarbonyl (Boc)-protected amine . The presence of the chloro substituent on the aromatic ring offers a distinct site for further functionalization, making this reagent a highly versatile synthetic intermediate for constructing complex molecular architectures. With a molecular formula of C 11 H 15 BClNO 4 and a molecular weight of 271.50 g/mol, it is particularly valuable in medicinal chemistry for the synthesis of targeted small molecules and bioconjugates . The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions, allowing for orthogonal deprotection to generate the free aniline for subsequent diversification . This reagent is offered with a guaranteed purity of 98% and should be stored appropriately . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for hazard information, including that it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDKPOOUZOBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to form the tert-butoxycarbonyl-protected amino group.

    Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom at the desired position.

    Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:

  • Use of automated reactors for precise control of reaction conditions.
  • Purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological applications, the boronic acid group can interact with enzymes or other biomolecules, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related boronic acids, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Boc-amino, 5-Cl C₁₁H₁₅BClNO₄ ~271.5 Boc protection enhances stability; Cl moderates electron-withdrawing effects.
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid 3-Boc-amino C₁₁H₁₆BNO₄ 237.06 Higher solubility due to lack of Cl; lower steric hindrance.
(3-Chloro-5-fluoro-4-propoxyphenyl)boronic acid 3-Cl, 5-F, 4-propoxy C₉H₁₁BClFO₃ 256.45 Propoxy group increases lipophilicity; dual halogens modulate electronic effects.
(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid 2-F, 5-NO₂, 3-CF₃ C₇H₄BF₄NO₄ 284.92 Strong electron-withdrawing groups (NO₂, CF₃) reduce reactivity in couplings.
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 4-sulfamoyl, 2-CF₃ C₁₀H₁₂BF₃NO₃S 313.08 Sulfamoyl and CF₃ groups enhance metabolic stability; specialized applications.

Electronic and Steric Effects

  • Boc Protection: The Boc group in the target compound and its non-chlorinated analog (CAS 380430-68-2) provides steric shielding to the amino group, preventing undesired side reactions while maintaining compatibility with cross-coupling conditions .
  • Chlorine Substituent : The 5-Cl substituent in the target compound introduces moderate electron-withdrawing effects, which may slow coupling kinetics compared to electron-donating groups (e.g., methoxy) but improve regioselectivity in certain reactions .

Solubility and Stability

  • The non-chlorinated Boc-protected analog (CAS 380430-68-2) likely exhibits higher aqueous solubility due to the absence of the hydrophobic chlorine atom .
  • The propoxy group in (3-Chloro-5-fluoro-4-propoxyphenyl)boronic acid (BD474504) enhances lipid solubility, making it suitable for hydrophobic reaction environments .
  • Strongly electron-withdrawing groups in (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid (BD457659) may reduce stability under basic conditions, limiting its utility in certain coupling reactions .

Biological Activity

(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid, with the CAS Number 2377606-03-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a boronic acid functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. The following sections will delve into its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅BClNO₄
  • IUPAC Name : (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid
  • Purity : 98%
  • Storage Conditions : Refrigerated

Biological Activity Overview

The biological activity of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to cancer cell apoptosis. A study demonstrated that derivatives like this compound can halt the cell cycle at the G2/M phase in U266 cells, inhibiting growth in various cancer models. The compound's mechanism likely involves binding to the active site of proteasomes, disrupting their function and promoting cell death .

2. Antibacterial Properties

Boronic acids are known to exhibit antibacterial activity by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. Studies have shown that compounds similar to (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid can effectively inhibit resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The inhibitory constant (Ki) values reported for related compounds suggest strong binding affinity and potential for therapeutic applications against resistant infections .

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. It has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective concentration levels for therapeutic use . Furthermore, comparative studies with other boronic acids reveal that modifications in the structure can enhance or reduce cytotoxic effects.

Case Studies and Research Findings

StudyFindingsReference
Synthesis and EvaluationDemonstrated effective inhibition of cancer cell growth through proteasome inhibition
Antibacterial ActivityInhibited β-lactamase enzymes in resistant bacteria strains
Cytotoxicity AssessmentHigh cytotoxicity observed in MCF-7 cells with IC50 values indicating effectiveness

The mechanism through which (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid exerts its biological effects involves:

  • Proteasome Inhibition : Disruption of protein degradation pathways leading to accumulation of pro-apoptotic factors.
  • Enzyme Inhibition : Competitive inhibition of β-lactamases, enhancing the efficacy of existing antibiotics against resistant strains.
  • Cell Cycle Arrest : Induction of G2/M phase cell cycle arrest in cancer cells.

Q & A

Q. What advanced techniques (e.g., in situ IR, stopped-flow NMR) can elucidate transient intermediates in its reactions with biomolecules?

  • In situ IR : Track B–O bond cleavage during conjugation with diols (e.g., saccharides) via time-resolved spectra.
  • Stopped-flow NMR : Capture µs-ms intermediates in boronate ester formation with vicinal diols .

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